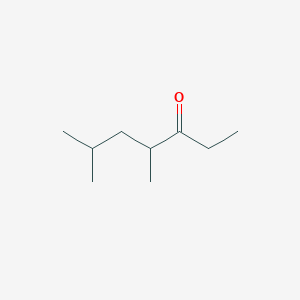
(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism in Humans
One study focused on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This research is significant as it highlights the metabolism of complex molecules in the body, which could be relevant to understanding how similar compounds like the one are processed. The study found extensive metabolism with principal elimination via feces and identified major circulating components in plasma extracts, showcasing the importance of metabolic studies in the development of new drugs (Renzulli et al., 2011).
Effects on Learning and Memory
Another relevant study investigated the effects of mGlu1 and mGlu5 receptor antagonists on aversive learning. This study is pertinent as it explores the impact of receptor interactions on cognitive functions, which can be crucial for the development of compounds targeting specific brain receptors to treat cognitive disorders or improve learning and memory (Gravius et al., 2005).
Novel Antagonists and Receptor Occupancy
Research on NOP receptor occupancy by the antagonist LY2940094 in rats and healthy human subjects is particularly relevant. It underscores the therapeutic potential of NOP antagonism for conditions like obesity, eating disorders, and depression. The study demonstrates the translation of preclinical findings to human applications, emphasizing the role of selective antagonists in exploring receptor functions and developing therapeutic strategies (Raddad et al., 2016).
Exposure to Environmental Chemicals
A study assessing human exposure to environmental chemicals, including parabens and benzophenone-3, through urine analysis offers insights into human exposure to various chemicals found in consumer products. This research could be relevant to understanding the exposure and potential biological effects of similar compounds used in pharmaceuticals or consumer products (Heffernan et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to have a broad range of biological activities . They have been used as sorafenib analogs, which are known to inhibit multiple kinases, including VEGFR-2 .
Mode of Action
It’s worth noting that similar compounds have shown significant effects on cell proliferation . For instance, certain derivatives have been found to induce apoptotic cell death and block the cell cycle at the sub-G1 phase .
Biochemical Pathways
For instance, some 1,3,4-thiadiazole derivatives have shown inhibitory effects on the IL-6/JAK/STAT3 pathway .
Result of Action
For instance, certain derivatives have been found to induce apoptotic cell death and block the cell cycle at the sub-G1 phase .
Eigenschaften
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-10-16(22-25-13)19(24)23-9-5-8-15(12-23)18-21-20-17(26-18)11-14-6-3-2-4-7-14/h2-4,6-7,10,15H,5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZSKMBGVPWMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2473629.png)
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]prop-2-enamide](/img/structure/B2473630.png)

![N-[[4-(4-bromophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2473632.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2473634.png)


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2473641.png)
![5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2473643.png)


![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)
![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)